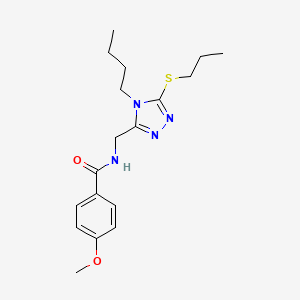

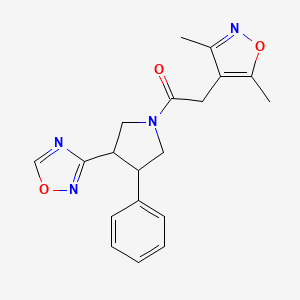

![molecular formula C4H9NO3S B2687311 N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide CAS No. 1955557-24-0](/img/structure/B2687311.png)

N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide, also known as DM-HAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DM-HAA is a sulfonamide derivative that has been synthesized through various methods and has been found to possess significant biochemical and physiological effects.

Applications De Recherche Scientifique

Inducers of Erythroleukemic Differentiation Research has highlighted the potential of structurally related compounds to N-[dimethyl(oxo)-lambda^6-sulfanylidene]-2-hydroxyacetamide, such as hexamethylenebisacetamide, as potent inducers of erythroid differentiation in murine erythroleukemia cells. These compounds showcase a significant correlation between structure and activity, emphasizing the importance of both hydrophilic and hydrophobic portions for maximal inducing activity. This study provides insight into the chemical properties essential for differentiation-inducing agents, suggesting a broader application in therapeutic strategies for leukemia treatment (Reuben et al., 1978).

Synthesis and Chemiluminescence of Sulfanyl-Substituted Bicyclic Dioxetanes Innovative research into the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveals their application in chemiluminescence studies. These dioxetanes, stable enough to handle at room temperature, exhibit base-induced decomposition, yielding light in moderate yields. The findings from this study could pave the way for new developments in chemiluminescent probes and materials, offering potential applications in biochemical assays and imaging technologies (Watanabe et al., 2010).

Sulfamoylation of Hydroxyl Groups A significant advancement in the sulfamoylation of hydroxyl groups was achieved through the use of N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents, which accelerated the reaction compared to previously used solvents. This methodological improvement allows for the high-yield production of target sulfamates without the need for a base, showcasing a versatile technique for modifying hydroxyl-containing compounds in pharmaceutical and chemical research (Okada et al., 2000).

In Vitro Oxidative Metabolism of a Novel Antidepressant A study investigating the in vitro oxidative metabolism of the novel antidepressant 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004) identified multiple metabolic pathways involving cytochrome P450 enzymes. This research not only elucidates the metabolic fate of Lu AA21004 but also highlights the importance of understanding drug metabolism in the development of new therapeutics, potentially leading to better dosing strategies and reduced drug interactions (Hvenegaard et al., 2012).

Propriétés

IUPAC Name |

N-[dimethyl(oxo)-λ6-sulfanylidene]-2-hydroxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c1-9(2,8)5-4(7)3-6/h6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIXELJDHWPJQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=NC(=O)CO)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylthio)-7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2687230.png)

![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2687231.png)

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/no-structure.png)

![N-(3-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2687243.png)

![1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B2687244.png)

![(Z)-ethyl 1-(2-methoxyethyl)-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2687245.png)